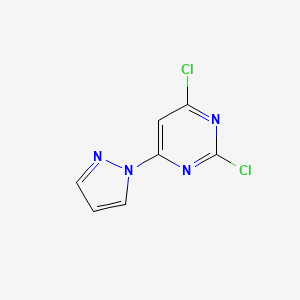

2,4-Dichloro-6-(1H-pyrazol-1-yl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-pyrazol-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N4/c8-5-4-6(12-7(9)11-5)13-3-1-2-10-13/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHMCVBSSQESRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC(=NC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches to 2,4-Dichloro-6-(1H-pyrazol-1-yl)pyrimidine

The direct synthesis of the title compound hinges on the formation of the pyrimidine (B1678525) core and the subsequent introduction of the pyrazole (B372694) moiety.

The principal method for attaching the pyrazole ring to the pyrimidine core is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the reaction of a pyrazole nucleophile with a highly electrophilic polychlorinated pyrimidine precursor, typically 2,4,6-trichloropyrimidine (B138864).

The reactivity of the chlorine atoms on the 2,4,6-trichloropyrimidine ring is not uniform. Nucleophilic attack generally occurs preferentially at the C4 and C6 positions, which are more electron-deficient due to the cumulative electron-withdrawing effects of the ring nitrogen atoms and the other chlorine substituents. The C2 position is comparatively less reactive. In the reaction with pyrazole, one of the chlorine atoms, typically at the C6 position, is displaced to form the C-N bond, yielding this compound.

The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, which deprotonates the pyrazole to generate the more nucleophilic pyrazolate anion. The choice of solvent and temperature is crucial for controlling the regioselectivity and achieving high yields.

A study on the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine (B52786) with 1H-pyrazole in the presence of potassium carbonate yielded a mixture of two structural isomers, 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine and 4-chloro-2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine, demonstrating that substitution can occur at both the C2 and C4 positions nih.gov. This highlights the importance of the substitution pattern on the pyrimidine ring in directing the outcome of the SNAr reaction.

| Precursor | Nucleophile | Base | Solvent | Product | Key Observation |

|---|---|---|---|---|---|

| 2,4,6-Trichloropyrimidine | 1H-Pyrazole | K₂CO₃ or NaH | N,N-Dimethylformamide (DMF) or Acetonitrile | This compound | Regioselective substitution, typically at C4 or C6. |

The key precursor for the synthesis of the title compound is 2,4,6-trichloropyrimidine. This essential building block is commonly synthesized from barbituric acid. The process involves the chlorination of barbituric acid using a strong chlorinating agent, most frequently phosphorus oxychloride (POCl₃) chemicalbook.comgoogle.comgoogle.com.

The reaction is typically conducted under reflux conditions. In some procedures, a catalyst such as dimethylaniline or N,N-diisopropylethylamine may be added to facilitate the transformation google.comgoogle.com. An alternative two-step process involves an initial reaction with phosphorus oxychloride, followed by the addition of phosphorus pentachloride (PCl₅) or reactants that form it in situ, such as phosphorus trichloride (PCl₃) and chlorine gas chemicalbook.comgoogle.comgoogle.com. This two-step method can lead to high yields, with some processes reporting up to 90% of the theoretical yield chemicalbook.com. After the reaction, the product is isolated, often through distillation, from the reaction mixture.

Functionalization and Derivatization Routes

The two chlorine atoms on the this compound ring serve as versatile handles for further functionalization, allowing for the introduction of a wide array of substituents through subsequent nucleophilic aromatic substitution reactions.

The regioselectivity of halogen displacement on the this compound scaffold is a critical aspect of its chemistry. While SNAr reactions on unsubstituted 2,4-dichloropyrimidine (B19661) typically favor substitution at the C4 position, the presence of a substituent at the C6 position significantly influences the reactivity of the remaining chlorine atoms wuxiapptec.com.

The 1H-pyrazol-1-yl group at the C6 position is considered an electron-donating group. This electronic characteristic alters the relative electrophilicity of the C2 and C4 positions. Theoretical and experimental studies have shown that for 2,4-dichloropyrimidines bearing an electron-donating substituent at C6, nucleophilic attack is preferentially directed to the C2 position wuxiapptec.com. This reversal of regioselectivity is a key feature in the synthetic utility of this compound.

The displacement of chlorine atoms with nitrogen-based nucleophiles is a common strategy for elaborating the pyrazolylpyrimidine core. The reaction with primary or secondary amines introduces amino functionalities, which are prevalent in many biologically active molecules.

Given the directing effect of the C6-pyrazolyl group, the reaction of this compound with an amine is expected to yield primarily the C2-aminated product, 2-amino-4-chloro-6-(1H-pyrazol-1-yl)pyrimidine. This regioselectivity allows for the stepwise and controlled introduction of different amino groups if desired. For instance, after the first amination at C2, the remaining chlorine at C4 can be displaced by a different amine under more forcing conditions. Studies on the amination of 4,6-dichloropyrimidine with various polyamines have demonstrated the feasibility of achieving both mono- and di-substitution products nih.govresearchgate.net. While direct studies on the title compound are limited, the principles derived from similar systems, such as 6-aryl-2,4-dichloropyrimidines, support the high regioselectivity of these amination reactions researchgate.net.

| Substrate | Nucleophile | Expected Major Product | Controlling Factor |

|---|---|---|---|

| This compound | Primary/Secondary Amine (e.g., R-NH₂) | 2-(R-amino)-4-chloro-6-(1H-pyrazol-1-yl)pyrimidine | Electron-donating C6-pyrazolyl group directs attack to C2 wuxiapptec.com. |

| This compound | Hydrazine (H₂N-NH₂) | 4-Chloro-2-hydrazinyl-6-(1H-pyrazol-1-yl)pyrimidine | Analogous C2-selectivity is expected. |

Similar to nitrogen nucleophiles, oxygen- and sulfur-containing nucleophiles such as alkoxides (RO⁻) and thiols (RSH) can be used to displace the chlorine atoms on the this compound ring. These reactions lead to the formation of ether and thioether linkages, respectively.

The regioselectivity of these reactions is also governed by the electronic properties of the pyrazolylpyrimidine core. Following the established principle, the C2 position is the predicted site of initial attack by "hard" nucleophiles like alkoxides. A study involving 4,6-dichloro-2-(methylthio)pyrimidine demonstrated that reaction with sodium ethoxide resulted in exclusive substitution at the C4/C6 position, yielding 4-chloro-6-ethoxy-2-(methylthio)pyrimidine researchgate.net. This illustrates the high degree of regiocontrol achievable in the alkoxylation of dichloropyrimidines. Therefore, reacting this compound with an alkoxide, such as sodium methoxide, is anticipated to produce 2-methoxy-4-chloro-6-(1H-pyrazol-1-yl)pyrimidine.

Reactions with "softer" nucleophiles like thiols can sometimes exhibit different selectivity profiles, but the strong directing effect of the C6-substituent is expected to be a dominant factor. Subsequent reaction at the C4 position would require harsher conditions, allowing for the synthesis of differentially substituted pyrimidines.

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, providing efficient access to complex molecules from the this compound core.

Suzuki-Miyaura Cross-Coupling for Aryl/Heteroaryl Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming C-C bonds by coupling an organoboron compound with a halide. libretexts.org For this compound, this reaction allows for the selective introduction of aryl or heteroaryl substituents, typically at the more reactive C4 position. The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor.

Key components of this reaction include a palladium catalyst, a base, and a suitable solvent system. The choice of catalyst and ligands is crucial for achieving high yields and selectivity. Catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are commonly employed. Microwave-assisted procedures have been shown to be highly efficient, allowing for short reaction times (e.g., 15 minutes) and very low catalyst loadings (as low as 0.5 mol%). bohrium.com The use of bulky, electron-rich phosphine ligands, such as those in the XPhos family, can also enhance catalytic activity, especially for challenging substrates like nitrogen-containing heterocycles. nih.govorganic-chemistry.org

The reaction typically proceeds by selectively substituting the chlorine atom at the C4 position of the pyrimidine ring, leaving the C2 chlorine available for subsequent functionalization.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Conditions

| Catalyst/Ligand | Base | Solvent | Temperature | Time | Yield |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Microwave | 15 min | Good to Excellent |

| XPhosPdG2/XPhos | K₂CO₃ | THF | 80 °C | 16 h | Low to Moderate |

| Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 °C | 24 h | Good to Excellent |

Buchwald-Hartwig Amination Approaches

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgacsgcipr.org This reaction is instrumental in synthesizing aryl amines from aryl halides. organic-chemistry.org When applied to this compound, it allows for the introduction of a wide range of primary and secondary amines.

The catalytic system for Buchwald-Hartwig amination consists of a palladium source, a phosphine ligand, and a base. acsgcipr.org The development of specialized ligands has been critical to the reaction's broad applicability. libretexts.org For instance, ligands like XPhos are often effective, and the choice of base, such as cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (KOt-Bu), can significantly influence the reaction outcome. beilstein-journals.org Microwave irradiation can also be used to accelerate these coupling reactions. beilstein-journals.org

Similar to the Suzuki coupling, the amination typically occurs with high regioselectivity at the C4 position. This selectivity allows for the stepwise functionalization of the di-chlorinated pyrimidine core.

Table 2: Representative Buchwald-Hartwig Amination Conditions

| Catalyst | Ligand | Base | Solvent | Temperature |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | o-Xylene | Not specified |

| Pd(OAc)₂ | XPhos | KOt-Bu | Toluene/DMF | Microwave |

| Pd(0) complex | BrettPhos | LiHMDS | Toluene | Not specified |

Stille Coupling and Other Related Methods

The Stille coupling reaction provides another avenue for C-C bond formation by coupling an organotin compound (organostannane) with an organic halide, catalyzed by palladium. organic-chemistry.orgwikipedia.org While highly versatile, the toxicity of organotin reagents is a significant drawback. organic-chemistry.orglibretexts.org

The mechanism involves oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. wikipedia.orglibretexts.org Various palladium sources like Pd(PPh₃)₄ can be used. organic-chemistry.org Efforts have been made to develop protocols that are catalytic in tin to minimize waste and toxicity issues. msu.edu The reaction is compatible with a wide array of functional groups, making it a valuable tool in complex molecule synthesis. For this compound, Stille coupling would be expected to proceed with regioselectivity for the C4 position, consistent with other cross-coupling methods.

Cyclization Reactions and Formation of Fused Systems

The this compound scaffold can serve as a precursor for the synthesis of more complex, fused heterocyclic systems. Through sequential or one-pot reactions, the chlorine atoms can be displaced by nucleophiles that subsequently participate in intramolecular cyclization reactions.

For example, substitution of one of the chlorine atoms with a suitable amino- or hydroxyl-containing nucleophile can set the stage for a subsequent ring-closing reaction. This can lead to the formation of pyrazolo[1,5-a]pyrimidines or other related fused systems. The specific nature of the fused ring system depends on the nucleophile used and the reaction conditions. Such cyclization reactions are a key strategy for building molecular complexity and accessing novel heterocyclic frameworks. nih.govnih.gov

Regioselectivity and Chemo-selectivity in Substitution Reactions

In substitution reactions involving this compound, the two chlorine atoms exhibit different reactivities. Generally, in nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloropyrimidines, the C4 position is more susceptible to nucleophilic attack than the C2 position. wuxiapptec.com This selectivity is attributed to the electronic properties of the pyrimidine ring, where the C4 carbon has a larger LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more electrophilic. stackexchange.comnih.gov

The substituent at the C6 position—in this case, a 1H-pyrazol-1-yl group—influences this inherent reactivity. Electron-withdrawing groups typically enhance the reactivity at C4. However, exceptions can occur, and sometimes C2 selectivity or a mixture of products is observed, depending on the nature of the C6 substituent and the incoming nucleophile. wuxiapptec.com For many transition metal-catalyzed cross-coupling reactions, the oxidative addition step is favored at the more electron-deficient and sterically accessible C4 position, leading to high regioselectivity. researchgate.net This predictable selectivity is crucial for synthetic planning, allowing for the stepwise and controlled functionalization of the pyrimidine core.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential for maximizing yields and ensuring the efficiency and reproducibility of synthetic methods. For reactions involving this compound, several factors are typically considered.

Catalyst and Ligand Selection : The choice of palladium catalyst and phosphine ligand is paramount. Screening different ligand systems (e.g., triphenylphosphine-based, biphenyl-based like SPhos or XPhos) can dramatically improve reaction rates and yields.

Base and Solvent : The strength and nature of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and the polarity of the solvent (e.g., dioxane, THF, toluene) must be tailored to the specific coupling reaction and substrates.

Temperature and Reaction Time : The use of microwave irradiation has proven effective in significantly reducing reaction times and often improving yields by providing rapid and uniform heating. bohrium.comnih.gov For conventional heating, careful control of the temperature is necessary to balance reaction rate with potential side reactions or decomposition.

Reagent Stoichiometry : Adjusting the equivalents of the coupling partner (e.g., boronic acid or amine) and the base can also be critical for driving the reaction to completion and minimizing side products.

Systematic optimization of these parameters is a common practice to develop robust and high-yielding protocols for the synthesis of derivatives of this compound. researchgate.net

Structural Elucidation and Characterization Techniques

Spectroscopic Analysis for Structure Confirmation

Spectroscopic analysis is fundamental to elucidating the molecular structure of 2,4-dichloro-6-(1H-pyrazol-1-yl)pyrimidine by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely published, the expected chemical shifts can be inferred from closely related structures, such as 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine. nih.gov

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the protons of the pyrimidine (B1678525) and pyrazole (B372694) rings. The pyrimidine ring proton, being in an electron-deficient environment, would likely resonate at a downfield chemical shift. The three protons of the pyrazolyl group are expected to appear as distinct signals, with their chemical shifts and coupling patterns providing information about their relative positions. For the analogous 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine, the pyrazole protons appear at δ 6.56 (dd), 7.89 (d), and 8.59 (dd) ppm, while the pyrimidine proton is observed at δ 8.96 (s) ppm. nih.gov

¹³C NMR: The carbon NMR spectrum provides insights into the number and electronic environment of the carbon atoms in the molecule. The spectrum of this compound is expected to display signals for the carbon atoms of both the pyrimidine and pyrazole rings. The carbons attached to the electronegative chlorine and nitrogen atoms on the pyrimidine ring are expected to be significantly deshielded and thus resonate at lower field. In the related 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine, the carbon signals are observed in the range of δ 109.96 to 163.04 ppm. nih.gov

| Nucleus | Expected Chemical Shift Range (ppm) | Notes |

|---|---|---|

| ¹H (Pyrimidine-H) | ~8.5 - 9.0 | Singleton, downfield shift due to electron-withdrawing nature of the ring. |

| ¹H (Pyrazole-H) | ~6.5 - 8.6 | Three distinct signals, with coupling patterns indicating their positions. |

| ¹³C (Pyrimidine-C) | ~150 - 170 | Carbons attached to chlorine and nitrogen are significantly deshielded. |

| ¹³C (Pyrazole-C) | ~110 - 145 | Chemical shifts are influenced by the nitrogen atoms in the ring. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of the pyrimidine and pyrazole rings.

Key expected vibrational modes include C-H stretching vibrations of the aromatic rings, C=N and C=C stretching vibrations within the heterocyclic systems, and C-Cl stretching vibrations. For a similar compound, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, characteristic IR peaks are observed for C-H stretching (around 3125-2950 cm⁻¹), C=N stretching (around 1591-1547 cm⁻¹), and other fingerprint region vibrations. mdpi.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C=N Stretch | 1600 - 1500 | Medium to Strong |

| C=C Stretch | 1500 - 1400 | Medium to Strong |

| C-Cl Stretch | 800 - 600 | Strong |

Mass Spectrometry (MS, HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be measured, allowing for the determination of the molecular formula.

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern (M, M+2, M+4) with relative intensities of approximately 9:6:1. Fragmentation patterns would likely involve the loss of chlorine atoms and cleavage of the pyrazole and pyrimidine rings. The mass spectrum of the parent 2,4-dichloropyrimidine (B19661) shows a molecular ion at m/z 148. nist.gov The addition of the pyrazolyl group would increase the molecular weight accordingly.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π→π* and n→π* transitions within the aromatic pyrimidine and pyrazole rings. The presence of heteroatoms with non-bonding electrons (n) and the conjugated π-systems are responsible for these absorptions. Pyrazole itself exhibits a UV absorption maximum around 210 nm, while pyrimidine shows absorptions around 243 nm. researchgate.net The combination of these two chromophores in the target molecule is expected to result in a complex spectrum with absorptions in the UV region.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction Studies

While a specific crystal structure for this compound is not available in the surveyed literature, the structure of the closely related 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine offers significant insights into the expected solid-state conformation. nih.gov

This related molecule crystallizes in the orthorhombic space group P2₁2₁2₁ and is essentially planar. nih.gov It is anticipated that this compound would also adopt a largely planar conformation to maximize π-system conjugation. The bond lengths and angles within the pyrimidine and pyrazole rings are expected to be consistent with those of other pyrazolyl-pyrimidine derivatives. Intermolecular interactions, such as π-π stacking and halogen bonding involving the chlorine atoms, are likely to play a significant role in the crystal packing.

| Crystallographic Parameter | Expected Value/System (based on analogy) |

|---|---|

| Crystal System | Orthorhombic or Monoclinic |

| Molecular Conformation | Largely planar |

| Key Intermolecular Interactions | π-π stacking, Halogen bonding |

Analysis of Molecular Conformation and Geometry in the Solid State

Detailed analysis of the molecular conformation and geometry of this compound, which would include specific bond lengths, bond angles, and dihedral angles as determined by techniques such as X-ray crystallography, is not available in the reviewed literature.

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-π Stacking)

Information regarding the specific intermolecular interactions, such as hydrogen bonding or π-π stacking, and the resulting crystal packing motifs for this compound has not been reported in the searched scientific sources.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. For pyrazolo-pyrimidine derivatives, such calculations are widely used to elucidate reactivity, stability, and spectroscopic characteristics. jchemrev.comresearchgate.net

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. eurasianjournals.com It is a common approach for studying pyrazole (B372694) and pyrimidine (B1678525) derivatives due to its balance of accuracy and computational efficiency. nih.govekb.eg DFT calculations can map the electron density distribution to determine the electronic structure and predict sites of chemical reactivity. jchemrev.com For pyrazolo-pyrimidine compounds, methods like B3LYP with basis sets such as 6-311+G** are often employed to analyze their molecular and electronic properties. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energies and spatial distributions of these orbitals, calculated using DFT, reveal critical information about the molecule's reactivity. researchgate.net A low HOMO-LUMO energy gap suggests high chemical reactivity and a greater ease of intramolecular charge transfer. jchemrev.com For 2,4-Dichloro-6-(1H-pyrazol-1-yl)pyrimidine, analysis of the HOMO would likely show its localization on electron-rich regions, indicating potential sites for electrophilic attack. Conversely, the LUMO's distribution would highlight electron-deficient areas susceptible to nucleophilic attack.

| Parameter | Description |

|---|---|

| HOMO Energy (eV) | Energy of the highest occupied molecular orbital; related to the molecule's ability to donate electrons. |

| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital; related to the molecule's ability to accept electrons. |

| Energy Gap (ΔE) | The difference in energy between the LUMO and HOMO; an indicator of molecular stability and reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other chemical species. researchgate.net The MEP surface is color-coded to represent different electrostatic potential values. Typically, red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote regions of positive potential (electron-poor), which are favorable for nucleophilic attack. Green regions are neutral.

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine and pyrazole rings, as well as the chlorine atoms, identifying them as potential sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms of the pyrazole ring. nih.gov

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. jchemrev.com This energy gap can also be correlated with the electronic absorption spectra of the molecule, as it relates to the energy of the lowest-energy electronic transition.

Computational methods, particularly DFT, are used to determine the most stable three-dimensional structure of a molecule by optimizing its geometrical parameters. nih.gov This process, known as geometry optimization, minimizes the energy of the molecule by adjusting its bond lengths, bond angles, and dihedral (torsional) angles until a stationary point on the potential energy surface is found. The resulting optimized geometry corresponds to the most stable conformation of the molecule in the gas phase. This structural information is fundamental for understanding the molecule's physical and chemical properties.

| Parameter Type | Specific Atoms Involved (Example) | Description |

|---|---|---|

| Bond Length (Å) | C-Cl, C-N, N-N, C-C | The equilibrium distance between the nuclei of two bonded atoms. |

| Bond Angle (°) | N-C-N, C-N-C, C-C-Cl | The angle formed between three connected atoms. |

| Dihedral Angle (°) | C-C-N-N (Pyrazolyl-Pyrimidine linkage) | The angle between two intersecting planes, which defines the rotational conformation around a chemical bond. |

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Molecular Dynamics Simulations

While quantum chemical calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. eurasianjournals.com MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations could be used to explore its conformational flexibility and its interactions with solvent molecules or a biological target, such as a protein active site. tandfonline.com These simulations provide a detailed picture of how the molecule behaves in a realistic environment, revealing information about its stability, preferred conformations, and the nature of its intermolecular interactions, which is crucial for applications in materials science and drug design.

Theoretical Studies on Reaction Mechanisms and Pathways

Photophysical Property Predictions and Excited State Dynamics

There is a notable absence of published computational research specifically detailing the photophysical properties and excited state dynamics of this compound. Theoretical investigations, typically using Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting properties such as absorption and emission spectra, quantum yields, and excited-state lifetimes. nih.govnih.gov Such studies on other pyrimidine and pyrazole derivatives often explore phenomena like intramolecular charge transfer (ICT), intersystem crossing, and non-radiative decay pathways. nih.gov However, for this compound, specific predictions regarding its electronic transitions, fluorescence or phosphorescence characteristics, and the behavior of its excited states are not documented in the available literature.

Applications in Chemical Science and Material Development

Role as Intermediates in Complex Heterocycle Synthesis

2,4-Dichloro-6-(1H-pyrazol-1-yl)pyrimidine is a key building block in the synthesis of more elaborate heterocyclic systems, particularly fused ring structures. The two chlorine atoms on the pyrimidine (B1678525) ring are susceptible to nucleophilic substitution reactions, providing a straightforward pathway for constructing complex molecular architectures.

Researchers utilize this reactivity to synthesize a variety of fused heterocycles, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.netresearchgate.net These classes of compounds are of significant interest in medicinal chemistry and materials science. The synthesis typically involves a step-wise or one-pot reaction where the chlorine atoms are displaced by various nucleophiles, such as amines, thiols, or alcohols, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

For instance, the reaction of similar dichloropyrimidine derivatives with nucleophiles is a common strategy for creating libraries of compounds for drug discovery. nih.govclausiuspress.com The pyrazole (B372694) ring, already installed on the pyrimidine core, influences the electronic properties and steric environment of the molecule, guiding the regioselectivity of subsequent reactions and contributing to the final properties of the target heterocycle. The ability to readily form complex, multi-ring systems makes this compound a valuable intermediate for chemists. amazonaws.comresearchgate.net

Ligand Design in Coordination Chemistry and Catalysis

The nitrogen atoms present in both the pyrimidine and pyrazole rings of the scaffold are excellent donor sites for coordinating with metal ions. This characteristic allows for the design of novel ligands for applications in coordination chemistry and catalysis.

The pyrazole and pyrimidine moieties can act in concert as chelating agents, binding to a single metal center through multiple nitrogen atoms. researchgate.netresearchgate.net This chelation effect leads to the formation of stable, cyclic coordination complexes. researchgate.net The specific geometry and electronic properties of the resulting metal complex can be fine-tuned by modifying the substituents on the pyrazolylpyrimidine core.

Derivatives of this scaffold have been shown to form coordination complexes with a variety of transition metals, including copper(II), cobalt(II), nickel(II), and zinc(II). rsc.orgsciencebeingjournal.com The resulting complexes exhibit diverse coordination geometries, such as square-planar and tetrahedral, depending on the metal ion and the steric demands of the ligand. rsc.org The inherent chelating ability of this framework is a foundational property exploited in the development of new metal-organic materials and catalysts. nih.govnih.gov

| Metal Ion | Ligand Type | Resulting Complex Geometry | Reference |

|---|---|---|---|

| Nickel(II) | Dimethylbis(pyrazol-1-yl)gallate | Square-Planar | rsc.org |

| Cobalt(II) | Dimethylbis(pyrazol-1-yl)gallate | Tetrahedral | rsc.org |

| Copper(II) | Dimethylbis(pyrazol-1-yl)gallate | Square-Planar | rsc.org |

| Copper(II) | Bis(3,5-dimethylpyrazol-1-yl)dimethyl-gallate | Pseudo-Tetrahedral | rsc.org |

Ligands derived from the pyrazolylpyrimidine scaffold can be employed in transition metal-catalyzed reactions. The ligand's electronic properties, dictated by the π-deficient pyrimidine and the pyrazole ring, can modulate the reactivity of the metal center, influencing the efficiency and selectivity of catalytic transformations. dntb.gov.ua The development of new catalytic systems is a major focus of modern chemistry, with applications ranging from the synthesis of pharmaceuticals to the production of bulk chemicals. mdpi.com

By modifying the this compound core, chemists can create ligands with specific steric and electronic features designed to stabilize a particular transition metal oxidation state or to facilitate a key step in a catalytic cycle, such as oxidative addition or reductive elimination. The versatility of N-heterocyclic ligands makes them a cornerstone of contemporary catalyst design. uni-wuerzburg.de

Development of Optoelectronic Materials

The electron-deficient nature of the pyrimidine ring makes the this compound scaffold an attractive core for the development of organic optoelectronic materials. researchgate.net When combined with electron-donating groups, this core can form "push-pull" systems that exhibit interesting photophysical properties, such as strong luminescence. nih.gov

Derivatives of the pyrazolylpyrimidine family, particularly pyrazolo[1,5-a]pyrimidines, have been investigated as fluorophores. nih.gov By replacing the chlorine atoms with various electron-donating substituents, researchers can create compounds that absorb light and then re-emit it at a longer wavelength (fluorescence). These materials have potential applications in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. nih.govnih.gov

The fluorescence properties, including the emission color and quantum yield (a measure of emission efficiency), are highly dependent on the molecular structure and the surrounding environment. For example, some derivatives exhibit solvatofluorochromism, where the emission color changes with the polarity of the solvent. This behavior arises from a more polar excited state interacting differently with solvents of varying polarity. nih.gov Several pyrazolo[1,5-a]pyrimidines have shown strong solid-state fluorescence, a desirable property for applications in solid-state lighting and displays. nih.gov

| Compound | Substituent at Position 7 | Emission Color | Solid-State Quantum Yield (QYSS) | Reference |

|---|---|---|---|---|

| 4b | 4-Methoxyphenyl | Blue | 0.63 | nih.gov |

| 4d | 4-(Trifluoromethyl)phenyl | Blue | 0.39 | nih.gov |

| 4a | Phenyl | Blue | 0.22 | nih.gov |

| 4e | 4-Nitrophenyl | Blue | 0.18 | nih.gov |

| 4g | Thiophen-2-yl | Green | 0.13 | nih.gov |

The pyrazolylpyrimidine framework can be incorporated into molecules designed to undergo Excited-State Intramolecular Proton Transfer (ESIPT). ESIPT is a photophysical process where a proton is transferred from a donor to an acceptor group within the same molecule upon photoexcitation. nih.govnih.gov This process is extremely fast and results in the formation of a transient keto-tautomer, which then fluoresces. nih.gov

A key feature of ESIPT-capable molecules is a large separation between the normal and the proton-transferred emission bands (a large Stokes shift), which is advantageous for applications in fluorescent sensors, laser dyes, and photostabilizers. nih.govresearchgate.net For example, pyrimidine-based compounds containing a 2-(2-hydroxyphenyl) group have been specifically synthesized to study this phenomenon. researchgate.netrsc.org In these systems, photoexcitation increases the acidity of the hydroxyl proton donor and the basicity of a pyrimidine nitrogen acceptor, triggering the proton transfer. researchgate.net The fundamental electronic properties of the pyrazolylpyrimidine core play a crucial role in facilitating this process in its derivatives. The protonation of the pyrimidine ring can inhibit the ESIPT process, leading to a reversible change in the fluorescence response, a property that can be used for developing acid-base sensors. nih.govresearchgate.net

Investigation of Structure Activity Relationships in Derivatives

Design Principles for Modulating Molecular Interactions

The design of new derivatives based on the 2,4-Dichloro-6-(1H-pyrazol-1-yl)pyrimidine core is guided by established principles of medicinal chemistry aimed at optimizing interactions with biological targets, often the ATP-binding site of protein kinases.

Rational Design Strategies based on Pyrimidine (B1678525) and Pyrazole (B372694) Scaffolds

The pyrimidine and pyrazole moieties are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The pyrazolopyrimidine core, in particular, is a well-known bioisostere of adenine, the purine (B94841) base in ATP. nih.gov This structural mimicry allows pyrazolopyrimidine derivatives to act as competitive inhibitors at the ATP-binding sites of many kinases. nih.gov

Rational design strategies for derivatives of this compound often focus on several key aspects:

Hinge-Binding Interactions: The nitrogen atoms within the pyrazolopyrimidine scaffold can form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, anchoring the inhibitor in the active site. nih.gov Modifications to the scaffold are carefully considered to maintain or enhance these interactions.

Exploration of Hydrophobic Pockets: The chlorine atoms at the 2- and 4-positions of the pyrimidine ring are reactive handles that can be displaced by various substituents to probe different regions of the ATP-binding site. Introducing specifically designed groups can lead to favorable van der Waals and hydrophobic interactions, thereby increasing binding affinity.

Improving Selectivity: By exploiting subtle differences in the amino acid residues lining the ATP-binding sites of different kinases, substituents can be designed to confer selectivity for a specific target kinase, which is crucial for minimizing off-target effects.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a powerful strategy in drug design that involves replacing the central core of a molecule with a structurally different scaffold while retaining the original biological activity. lookchem.com This approach can lead to compounds with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property. Starting from a pyrazolopyrimidine scaffold, medicinal chemists might explore alternative fused heterocyclic systems like thieno[2,3-d]pyrimidines or pyrrolo[2,3-d]pyrimidines to identify new lead compounds. lookchem.comnih.gov For instance, a scaffold hopping approach was successfully employed to move from a pyrazolopyrimidine B-Raf inhibitor to a thieno[2,3-d]pyrimidine (B153573) scaffold, which demonstrated good cellular potency and excellent kinase selectivity. lookchem.com

Bioisosteric replacement is a related strategy where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the goal of improving the compound's biological properties. nih.gov In the context of this compound, bioisosteric replacements can be applied to various parts of the molecule:

Replacement of the Pyrazole Ring: The pyrazole moiety itself can be replaced by other five-membered heterocycles like thiazole (B1198619) or isoxazole (B147169) to modulate binding interactions and physicochemical properties. researchgate.net

Modification of Substituents: The chlorine atoms can be replaced with other groups. For example, replacing a chlorine atom with a methyl group or a methoxy (B1213986) group can alter the electronic and steric properties of the molecule, influencing its interaction with the target.

Central Scaffold Bioisosteres: In a broader sense, the entire pyrazolopyrimidine core can be considered a bioisostere of other kinase-binding scaffolds. For example, a 1,2,4-oxadiazole (B8745197) ring has been bioisosterically replaced by a 1,3,4-oxadiazole (B1194373) ring in other chemical series to improve metabolic stability and reduce off-target effects. rsc.org

Methodologies for Structure-Activity Analysis

To systematically explore the SAR of this compound derivatives, researchers employ various methodologies to understand how structural changes impact biological activity.

Systematic Modification of Peripheral Substituents

A common approach to elucidating SAR is the systematic modification of substituents at different positions of the core scaffold and assessing the impact on biological activity. For the 6-(1H-pyrazol-1-yl)pyrimidine core, the 2- and 4-positions of the pyrimidine ring are key points for diversification.

For example, in a series of 4-(pyrazol-3-yl)-pyrimidine derivatives developed as JNK3 inhibitors, modifications at the 2- and 4-positions of the pyrimidine ring, as well as on the pyrazole ring, were systematically explored. nih.gov The initial hit compound, with a simple pyrimidine and pyrazole core, had an IC50 of 0.63 μM for JNK3. By introducing an aniline (B41778) group at the 2-position and various substituents on the pyrazole ring, compounds with significantly improved potency were identified. nih.gov

Below is a hypothetical data table illustrating how such SAR data might be presented, based on findings from related pyrazolopyrimidine series.

| Compound | R1 (at Pyrimidine C2) | R2 (at Pyrimidine C4) | R3 (at Pyrazole) | Kinase Inhibition IC50 (nM) |

|---|---|---|---|---|

| 1 | -Cl | -Cl | -H | >10000 |

| 2 | -NH-Ph | -Cl | -H | 520 |

| 3 | -NH-Ph | -CH3 | -H | 350 |

| 4 | -NH-Ph | -Cl | -Br | 150 |

| 5 | -NH-(4-F-Ph) | -Cl | -H | 85 |

This table is illustrative and compiled from general findings in the literature on pyrazolopyrimidine kinase inhibitors to demonstrate the concept of systematic modification. The data does not represent actual experimental results for direct derivatives of this compound.

Positional Isomerism and Regiochemical Effects on Activity

The relative positioning of substituents and the attachment points of the heterocyclic rings can have a profound impact on biological activity. This is known as positional isomerism, and its study is a critical aspect of SAR.

For instance, the point of attachment of the pyrazole ring to the pyrimidine core can influence the orientation of the molecule in the kinase binding pocket. While the primary compound of interest is 6-(1H-pyrazol-1-yl)pyrimidine, other isomers, such as those with a 4-(1H-pyrazol-1-yl)pyrimidine core, have also been investigated. The different arrangement of nitrogen atoms and substituents in these isomers can lead to altered hydrogen bonding patterns and steric interactions, resulting in different potency and selectivity profiles.

Furthermore, the substitution pattern on the pyrazole ring itself is crucial. For example, in a series of 4-(pyrazol-4-yl)-pyrimidines as CDK4/6 inhibitors, the substituents on the pyrazole ring were found to be key determinants of both potency and selectivity. nih.gov

Molecular Modeling and Docking Studies for Interaction Prediction

Computational techniques such as molecular modeling and docking are invaluable tools for predicting and rationalizing the binding of this compound derivatives to their biological targets. mdpi.com These methods provide a three-dimensional view of the ligand-protein complex, allowing researchers to visualize key interactions and guide the design of new compounds.

Molecular docking simulations are frequently used to predict the binding mode of a ligand within the active site of a protein. researchgate.netnih.gov For pyrazolopyrimidine-based kinase inhibitors, docking studies can reveal:

Hydrogen bonding between the inhibitor and the hinge region of the kinase.

Hydrophobic interactions with nonpolar residues in the active site.

Steric clashes that might prevent a ligand from binding effectively.

The potential for a substituent to access and interact with specific pockets within the binding site.

For example, docking studies on a series of 1H-pyrazolo[3,4-d]pyrimidines as CDK2 inhibitors revealed that the compounds showed significant binding through hydrogen bonding, hydrophobic, and pi-stacking interactions, similar to known inhibitors. researchgate.net These computational insights help to explain the observed SAR and provide a rational basis for the design of more potent and selective inhibitors. The binding energy values calculated from docking studies can also be used to rank potential new compounds before their synthesis, thereby prioritizing the most promising candidates. nih.gov

Ligand-Target Binding Modes and Interaction Analysis

The efficacy of a drug molecule is fundamentally linked to its ability to bind to a biological target, such as an enzyme or receptor. The specific interactions between the ligand (the drug derivative) and the target's binding site dictate the binding affinity and subsequent biological response. For derivatives of the pyrimidine-pyrazole scaffold, these interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and other electrostatic forces.

Molecular docking studies have revealed that the pyrimidine and pyrazole rings are often central to the binding of these compounds. For instance, in a series of pyrimidine-dione derivatives designed as inhibitors for the enzyme Polo-like kinase 1 (PLK1), the pyrimidine-dione core was observed to fit between key amino acid residues Tyr97 and Pro82, establishing a hydrophobic interaction. mdpi.com One derivative formed a crucial hydrogen bond with the amino acid Asn140, while another compensated for the lack of this bond by forming a hydrogen bond with Cys136. mdpi.com

Similarly, in the design of pyrazole-carboxamides as carbonic anhydrase (hCA) inhibitors, the sulfonamide group was found to be critical for activity. nih.gov Computational models showed that this group interacts with the Zn²⁺ ion located in the active site of hCA enzymes, an interaction known to enhance inhibition. nih.gov The most active compounds demonstrated strong binding to the active site through both hydrogen bonds and hydrophobic interactions, with some forming Pi-sulfur bonds with histidine residues like His94 and His96. nih.gov The pyrimidine ring of one derivative was noted to interact with specific carbons in the enzyme's active site. nih.gov

The barbituric acid "head" in certain pyrazole-based inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) highlights the importance of polar interactions. This group is crucial for forming a hydrogen bond with the hydroxyl group of serine 127 in the enzyme's active site. nih.gov The substituents on the pyrazole ring are positioned to occupy hydrophobic pockets within the active site. nih.gov

| Derivative Class | Target Enzyme | Key Interacting Residues | Interaction Type | Source |

|---|---|---|---|---|

| Pyrimidine-diones | PLK1 | Asn140, Cys136 | Hydrogen Bond | mdpi.com |

| Pyrimidine-diones | PLK1 | Tyr97, Pro82 | Hydrophobic Interaction | mdpi.com |

| Pyrazole-carboxamides | hCA I / hCA II | Zn²⁺ ion | Metal-Acceptor Bond | nih.gov |

| Pyrazole-carboxamides | hCA I / hCA II | His94, His96 | Pi-Sulfur Bond | nih.gov |

| Benzylidenebarbituric acids | mPGES-1 | Ser127 | Hydrogen Bond | nih.gov |

Computational Insights into Structure-Interaction Landscape

Computational chemistry provides powerful tools for understanding the complex relationship between a molecule's structure and its interactions with a target. Techniques such as 3D Quantitative Structure-Activity Relationship (3D-QSAR) modeling, pharmacophore mapping, and molecular dynamics simulations are employed to build predictive models and gain insights into the binding process.

For pyrazolo[3,4-d]pyrimidine derivatives designed as inhibitors of Tumor Necrosis Factor (TNF) Receptor-Associated Protein 1 (TRAP1), computational studies have been instrumental. mdpi.com A pharmacophore hypothesis was generated, identifying essential chemical features for biological activity, including a hydrogen bond donor (the nitrogen of the pyrimidine ring), two aromatic rings, and hydrophobic interaction sites. mdpi.com 3D-QSAR models yielded statistically significant results (R² = 0.96, Q² = 0.57), indicating good predictive ability. mdpi.com These models use contour maps to visualize where certain properties (e.g., electrostatic, hydrogen bonding) would enhance or decrease activity. mdpi.com

Molecular docking studies on these TRAP1 inhibitors identified key interactions with amino acid residues such as ASP 594, CYS 532, PHE 583, and SER 536. mdpi.com The docking scores, which estimate the binding affinity, for the most potent analogs ranged from -10.422 to -11.265 kcal/mol. mdpi.com To validate these static docking poses, molecular dynamics (MD) simulations, run for 100 nanoseconds, were used to observe the stability of the ligand-receptor complexes over time. mdpi.com

These computational approaches also enable large-scale virtual screening of chemical databases to identify new potential inhibitors. Using a validated pharmacophore model, virtual screening of the ZINC database identified novel compounds that showed similar binding interactions to the most potent pyrazole analogs. mdpi.com This demonstrates the power of computational methods to accelerate the discovery of new derivatives based on the pyrimidine-pyrazole scaffold.

Correlation between Structural Features and Functional Modulation (e.g., enzyme inhibition profiles)

Structure-Activity Relationship (SAR) studies systematically investigate how altering the chemical structure of a compound affects its biological activity. By making specific modifications to a lead compound and measuring the resulting change in function—such as the ability to inhibit an enzyme—researchers can identify which parts of the molecule are essential for its activity.

In the development of pyrazole-based inhibitors for the enzymes meprin α and meprin β, SAR exploration began with a 3,5-diphenylpyrazole (B73989) scaffold, which already showed high inhibitory activity against meprin α in the low nanomolar range. nih.gov Introducing different substituents at one of the phenyl positions revealed that a cyclopentyl group maintained similar activity, while smaller (methyl) or larger (benzyl) groups led to a decrease in potency. nih.gov This suggests a specific size and shape requirement for this part of the binding pocket. Further modifications, such as adding two acidic moieties to the structure, completely abolished the inhibition of related metalloproteases, resulting in excellent selectivity for the target enzymes. nih.gov

For a series of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives targeting Fms-Like Tyrosine kinase 3 (FLT3), a key enzyme in acute myeloid leukemia, SAR studies led to significant improvements in potency. researchgate.net Western blot analysis confirmed that the most potent compounds effectively inhibited the phosphorylation of FLT3 and its downstream signaling pathways in cancer cells. researchgate.net

Similarly, in the design of novel inhibitors for microsomal prostaglandin E2 synthase-1 (mPGES-1), researchers found that linear alkyl side chains of 4 or 6 carbons attached to the core structure yielded the highest potency. nih.gov Longer side chains, such as octyl or decyl, did not improve inhibition. A notable finding was that derivatives containing a 2-thiobarbituric acid "head" were generally more potent than those with a barbituric acid head, indicating that this subtle change significantly influences the interaction with the enzyme. nih.gov

Studies on 4-(1H-pyrazol-1-yl)-6-(alkynyloxy)-pyrimidine derivatives as potential herbicides found that many of the compounds exhibited bleaching activities, indicative of pigment biosynthesis inhibition. nih.gov Compound 5h, in particular, showed the strongest activity against the weed Pennisetum alopecuroides L., with an IC50 value of 3.48 mg L⁻¹ for chlorophyll (B73375) inhibition, demonstrating how specific structural features can be correlated with a functional outcome. nih.gov

| Compound Series | Target Enzyme/Process | Structural Modification | Effect on Activity (IC₅₀ / Potency) | Source |

|---|---|---|---|---|

| (Z)-5-benzylidene-2-iminothiazolidin-4-one derivatives | mPGES-1 | Introduction of barbituric acid head | Improved potency (IC₅₀ = 622 nM) | nih.gov |

| Benzylidenebarbituric acid derivatives | mPGES-1 | Change from barbituric to 2-thiobarbituric acid head | Generally more potent | nih.gov |

| Benzylidenebarbituric acid derivatives | mPGES-1 | Varying alkyl side chain length (4-10 carbons) | 4 or 6 carbons yielded highest potency | nih.gov |

| 4-(1H-pyrazol-1-yl)-6-(alkynyloxy)-pyrimidines | Chlorophyll Biosynthesis | Specific alkynyloxy side chain (compound 5h) | Best bleaching activity (IC₅₀ = 3.48 mg L⁻¹) | nih.gov |

| Pyrazolo[1,5-a]pyrimidines | FLT3 Kinase | Systematic modifications to scaffold | Potently inhibited FLT3 phosphorylation | researchgate.net |

| 3,5-diphenylpyrazole derivatives | Meprin α | Introduction of two acidic moieties | Abolished off-target inhibition, increasing selectivity | nih.gov |

Q & A

Q. What are the standard synthetic routes for 2,4-Dichloro-6-(1H-pyrazol-1-yl)pyrimidine?

The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting 2,4,6-trichloropyrimidine with 1H-pyrazole in a polar aprotic solvent (e.g., DMF or ethanol) under reflux, using a base like K₂CO₃ to deprotonate the pyrazole. Post-reaction purification is achieved via column chromatography or recrystallization from ethanol. Yield optimization may require controlled stoichiometry and reaction time monitoring by TLC .

Q. How is the compound characterized structurally and chemically?

Characterization employs:

- NMR spectroscopy : 1H NMR (pyrazole protons at δ ~8.85–8.70, pyrimidine protons at δ ~8.28–7.22) and 13C NMR for backbone verification .

- IR spectroscopy : C-Cl stretches (~700 cm⁻¹) and C=N/C=C pyrimidine ring vibrations (~1600–1500 cm⁻¹) .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]+) to confirm molecular weight .

- X-ray crystallography : SHELX software (SHELXL/SHELXS) for single-crystal structure determination, with refinement using R-factors and residual density maps .

Q. What solvents and conditions are optimal for its stability during storage?

The compound is stable in anhydrous, oxygen-free environments. Store at –20°C in amber vials under inert gas (N₂/Ar). Solubility is highest in DMSO, acetone, or acetonitrile; avoid prolonged exposure to protic solvents (e.g., water, methanol) to prevent hydrolysis .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during refinement?

Use SHELXL with high-resolution data (<1.0 Å) and apply constraints/restraints for disordered regions. For twinning, employ the TWIN/BASF commands in SHELX to model twin domains. Validate refinement with metrics like R₁ (<5%), wR₂, and goodness-of-fit (GOF ~1.0). Residual electron density maps should be scrutinized for unmodeled solvent molecules .

Q. What methodologies assess the compound’s structure-activity relationships (SAR) in biological systems?

- Substituent modulation : Introduce electron-donating groups (e.g., methoxy at pyrimidine C4) to enhance cytoprotective activity, as demonstrated in analogous antiulcer studies using HCl-ethanol-induced rat ulcer models .

- Kinase inhibition assays : Test derivatives against TRK kinases via ATP-binding site competition assays (IC₅₀ determination) .

- Computational docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., α7 nicotinic acetylcholine receptors) .

Q. How to analyze conflicting bioactivity data across studies?

- Dose-response curves : Re-evaluate IC₅₀/EC₅₀ values under standardized conditions (pH, temperature, cell lines).

- Metabolic stability assays : Use liver microsomes to assess cytochrome P450-mediated degradation, which may explain variability in in vivo vs. in vitro results .

- Control for stereochemistry : Verify enantiopurity via chiral HPLC, as impurities in pyrazole or pyrimidine substituents can skew activity .

Q. What strategies improve synthetic yield while minimizing byproducts?

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 6 hours) and improves regioselectivity .

- Catalytic systems : Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling to introduce aryl groups at C6, avoiding 2,4-dichloro substitution interference .

- Byproduct monitoring : Use LC-MS to track intermediates and optimize quenching steps .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.